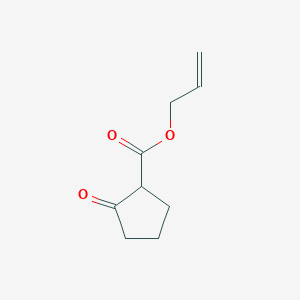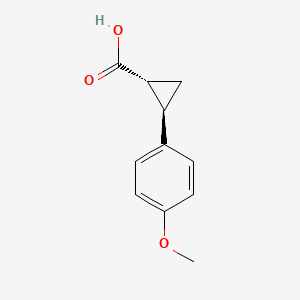
Allyl 2-oxocyclopentanecarboxylate
Übersicht
Beschreibung
Asymmetric Allylation of 2-Oxocycloalkanecarboxylates
In the realm of organic synthesis, the asymmetric allylation of 2-oxocycloalkanecarboxylates has been a subject of interest due to its potential to create chiral molecules with high enantioselectivity. A study demonstrated the use of a synergistic catalysis system combining an achiral palladium complex with a chiral primary amino acid to achieve the α-allylation of α-substituted β-ketoesters, particularly 2-oxocycloalkanecarboxylates. This method resulted in the synthesis of various α-allylated β-ketoesters with a quaternary carbon stereogenic center, achieving high yields (up to 97%) and excellent enantioselectivity (up to 99% ee) .
Development of a Generic Activation Mode
The utility of oxy-allyl cations as electrophilic species in organic synthesis has been well-documented since their proposal as intermediates in the Favorskii rearrangement. A novel method has been developed for the interception of oxy-allyl cations with a wide array of common nucleophiles. This approach has been shown to facilitate the formation of diverse carbon-carbon and carbon-heteroatom bonds within cyclic and acyclic ketone systems. The process operates under mild conditions at room temperature and has been extended to include initial efforts towards an enantioselective catalytic variant .
Electrophilic Amide Allylation of 3-Heterosubstituted Oxindoles
A new synthetic route has been reported for the creation of spirocyclic 2-oxindoles that contain the α-methylene-γ-butyrolactam structure through "electrophilic amide allylation." Utilizing acetoxy methacrylamides and tetrakis(triphenylphosphine)palladium as a catalyst, this method allows for the synthesis of amide allylated products in excellent yields. The successful cyclization of these products underscores the potential of this method for practical synthesis of spirocyclic oxindoles .
Efficient Allylations of 2-Oxocarboxylic Acids
The allylation of 2-oxocarboxylic acids or their sodium salts has been achieved using indium-mediated reactions with allyl bromide, cinnamyl bromide, and ethyl 4-bromocrotonate. This process yields 2-allyl derivatives of glycolic, lactic, mandelic, and malic acids. Notably, reactions with cinnamyl bromide or ethyl 4-bromocrotonate exhibit high diastereoselectivity, which is a valuable attribute in the synthesis of chiral molecules .
FeCl3-Catalyzed Allylation Reactions onto 3-Hydroxy-2-oxindoles
An efficient FeCl3-catalyzed strategy for the allylation of 3-hydroxy-2-oxindoles with allyltrimethylsilane has been developed. This reaction produces a variety of 2-oxindoles with a quaternary center at the pseudobenzylic position in a simple and cost-effective manner. The reaction mechanism was elucidated through control experiments using enantioenriched 3-hydroxy-2-oxindole, which indicated the formation of in situ generated 2H-indol-2-one. The methodology not only provides access to pyrroloindoline alkaloids but also has been applied to the formal total syntheses of dimeric cyclotryptamine alkaloids .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Allyl 2-oxocyclopentanecarboxylate finds its utility in various catalytic processes. For instance, it's used in cobalt-catalyzed allylic and benzylic oxidations with dioxygen, showing efficient oxidation of cyclic alkenes and benzylic compounds (Punniyamurthy & Iqbal, 1994). Similarly, cobalt(II) chloride facilitates the allylation of 1,3-dicarbonyl compounds with allyl acetates in high yields, demonstrating its regioselective allylation capabilities (Maikap et al., 1994).
Synthesis and Organic Chemistry
In the realm of synthesis and organic chemistry, allyl 2-oxocyclopentanecarboxylate is pivotal. For example, it's involved in the enantioselective synthesis of phorbol (Chairgulprasert et al., 2002). Also, it is a key component in the baker's yeast reduction process, where its absolute configuration is essential for accurate results (Allan et al., 1999).
Polymer Science
Allyl 2-oxocyclopentanecarboxylate contributes significantly to polymer science. For instance, it is used in the synthesis and characterization of novel benzoxazine monomers containing allyl groups, which are crucial for developing high-performance thermosets with excellent thermomechanical properties (Agag & Takeichi, 2003).
Biomedical Research
In biomedical research, derivatives of allyl 2-oxocyclopentanecarboxylate, such as allyl isothiocyanate, have been investigated. For instance, allyl isothiocyanate demonstrates potential anti-diabetic and antioxidant activities in animal models of type 2 diabetes mellitus (Şahin et al., 2019). It also shows promise in inhibiting the proliferation of human prostate cancer cells and inducing apoptosis, indicating its potential in cancer treatment (Xiao et al., 2003).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that the compound can undergo transesterification , which is a chemical reaction that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol. These reactions are often catalyzed by the addition of an acid or base catalyst.
Action Environment
Eigenschaften
IUPAC Name |
prop-2-enyl 2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-6-12-9(11)7-4-3-5-8(7)10/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVYBVWYOSXHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451638 | |
| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-oxocyclopentanecarboxylate | |
CAS RN |
75265-67-7 | |
| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the masking of the β-ketone carbonyl group in ethyl 1-allyl-2-oxocyclopentanecarboxylate necessary during the synthesis of Spiro[4,4]nonane-1,6-dione?
A1: Masking the β-ketone carbonyl group via ketal formation with a 1,3-diol derivative is crucial during the Dieckmann condensation step of the synthesis. This is because the basic conditions required for this reaction can lead to racemization of the chiral center if the β-ketone is left unprotected. [, ] By forming a ketal, the carbonyl group is temporarily deactivated, preventing racemization and ensuring the final Spiro[4,4]nonane-1,6-dione product maintains its enantiopurity. [, ]
Q2: What is the significance of using baker's yeast in the synthesis of enantiopure Spiro[4,4]nonane-1,6-dione?
A2: Baker's yeast plays a critical role in the synthesis by enabling the kinetic resolution of the racemic ketone precursor, ethyl 1-allyl-2-oxocyclopentanecarboxylate. [, ] This bioreduction process selectively reduces one enantiomer of the ketone, leaving the other enantiomer largely untouched. This allows for the separation and isolation of enantiopure starting material for the subsequent steps in the synthesis of Spiro[4,4]nonane-1,6-dione. [, ]
Q3: What are the potential applications of enantiopure Spiro[4,4]nonane-1,6-dione?
A3: Enantiopure Spiro[4,4]nonane-1,6-dione is a valuable building block in organic synthesis, particularly for the development of chiral ligands. [, ] Chiral ligands are essential components in asymmetric catalysis, which is crucial for the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. The development of a practical and efficient method for synthesizing enantiopure Spiro[4,4]nonane-1,6-dione opens up new possibilities for designing and synthesizing novel chiral ligands with potentially improved properties and applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














